N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-22(2)13-17-18(14-24)21(31-19(17)23(3,4)26-22)25-20(28)15-7-9-16(10-8-15)32(29,30)27-11-5-6-12-27/h7-10,26H,5-6,11-13H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLNLKDTLKNGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The synthetic route includes the formation of the thieno[2,3-c]pyridine core followed by the introduction of the sulfonamide and cyano groups. Detailed methods for synthesizing similar compounds have been documented in literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and inflammation. The structural motifs present in the compound suggest it may interact with targets such as GSK-3β and IKKβ, which are crucial in regulating cell proliferation and survival .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | TNF-alpha Inhibition | 0.54 | |
| Compound B | MCF-7 Cell Growth Inhibition | 0.0585 | |
| Compound C | HeLa Cell Growth Inhibition | 0.0692 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated a series of tetrahydrothieno derivatives for their ability to modulate inflammatory cytokines in vivo. The results indicated that these compounds significantly reduced TNF-alpha levels in animal models exposed to inflammatory stimuli .
- In Vivo Efficacy : Another study investigated the effects of structurally similar compounds in mouse models of cancer. The results suggested that these compounds could effectively reduce tumor size and improve survival rates when administered in combination with standard chemotherapy agents .
Scientific Research Applications
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been found to inhibit specific kinases such as JNK2 and JNK3. This inhibition plays a crucial role in modulating inflammatory pathways and cellular signaling processes.
- Receptor Modulation : The compound can interact with various receptors, influencing their activity and leading to downstream effects on cell proliferation and apoptosis.
- Gene Expression Alteration : It affects gene expression levels involved in inflammatory responses and cellular growth pathways.
Therapeutic Applications
The therapeutic implications of this compound are vast:
- Anti-inflammatory Effects : The inhibition of JNK pathways reduces the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Given its ability to modulate pathways involved in neuroinflammation, there is potential for application in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli. Significant inhibition was observed at micromolar concentrations.
- Animal Models : In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced swelling and pain compared to control groups. These findings support its potential therapeutic application in inflammatory diseases.
- Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications to the thieno[2,3-c]pyridine core could enhance or diminish biological activity. This insight is crucial for future drug design efforts aimed at optimizing efficacy and reducing side effects.
| Biological Activity | Mechanism of Action | Research Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of JNK pathways | Reduced cytokine production |
| Antitumor | Induction of apoptosis | Cytotoxic effects on cancer cell lines |
| Neuroprotective | Modulation of neuroinflammatory pathways | Potential benefits in neurodegeneration |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features of Analogs
Key Observations :
Bioactivity and Functional Comparisons
Table 2: Reported Bioactivities of Analogs
Key Observations :
- Derivatives of the tetrahydrothieno[2,3-c]pyridine class, such as those in and , exhibit strong TNF-α inhibitory activity, suggesting the target compound may share this pharmacological profile .
- The lack of bioactivity data for the 4-methoxy and carbamothioyl analogs highlights the need for further functional studies on substituent effects.
Preparation Methods
Sulfonation of Benzoic Acid
Using chlorosulfonic acid under controlled conditions, benzoic acid undergoes sulfonation at the para position to yield 4-sulfobenzoic acid. The reaction is conducted at 0–5°C to minimize polysubstitution. Excess chlorosulfonic acid is neutralized with ice-water, and the product is isolated via filtration.
Reaction with Pyrrolidine
The intermediate 4-sulfobenzoic acid is converted to its sulfonyl chloride derivative using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at reflux. Subsequent treatment with pyrrolidine in dichloromethane (DCM) affords 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. The reaction proceeds via nucleophilic substitution, with pyrrolidine displacing the chloride.
Key Data:
Synthesis of 2-Amino-5,5,7,7-Tetramethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carbonitrile
The tetrahydrothienopyridine amine is synthesized via a one-step cyclization strategy, as reported in recent studies.
Cyclocondensation Reaction
A mixture of 3-cyano-4,5-dihydrothiophene-2-carboxamide and 3,3,5,5-tetramethylcyclohexanone undergoes acid-catalyzed cyclization in acetic acid at 80°C. The reaction forms the tetrahydrothienopyridine core, with the tetramethyl groups introduced via the cyclohexanone precursor.
Key Data:
| Parameter | Value/Observation |
|---|---|
| Reaction Time | 12–16 hours |
| Yield | 68–75% |
| Characterization | ¹³C NMR: δ 120.5 (CN), 25.8 (CH₂), 32.1 (C(CH₃)₂) |
Amide Coupling via Carbodiimide-Mediated Activation
The final step involves coupling 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with the tetrahydrothienopyridine amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
Reaction Protocol
- Activation of Carboxylic Acid: 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 equiv) is dissolved in DCM and treated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at 0°C for 30 minutes.
- Amine Addition: The tetrahydrothienopyridine amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 12–18 hours.
- Workup: The reaction is quenched with water, and the organic layer is washed with dilute HCl, NaHCO₃, and brine. The product is purified via silica gel chromatography.
Key Data:
| Parameter | Value/Observation |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C → Room Temperature |
| Yield | 82–88% |
| Purity (HPLC) | >98% |
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
- N-Acylurea Formation: Excess EDC leads to stable acylurea byproducts. This is mitigated by using HOBt as an additive.
- Hydrolysis of Sulfonamide: Basic workup conditions (NaHCO₃) are avoided until after coupling to prevent cleavage of the sulfonamide group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
What are the standard synthetic strategies for preparing N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
Basic Research Focus
The synthesis typically involves multi-step reactions integrating tetrahydrothieno-pyridine and benzamide precursors. Key steps include:
- Amide bond formation : Reaction of a tetrahydrothieno-pyridine derivative (e.g., 3-cyano-substituted) with a sulfonylbenzamide moiety under anhydrous conditions.
- Cyclization and functionalization : Use of coupling agents (e.g., EDCI or DCC) and catalysts (e.g., DMAP) to ensure regioselectivity .
- Solvent and temperature control : Ethanol or DMF at 60–80°C is common, with inert gas purging to prevent oxidation .
Validation : Intermediate purity is monitored via TLC, and final product characterization relies on ¹H/¹³C NMR and HPLC (>95% purity threshold) .
Which analytical techniques are critical for characterizing this compound, and how are they prioritized?
Basic Research Focus
A tiered analytical approach is recommended:
Structural confirmation :
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., tetramethyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.2–8.1 ppm). ¹³C NMR confirms cyano (δ ~110–120 ppm) and sulfonyl groups (δ ~40–50 ppm) .
- IR spectroscopy : CN stretch (~2200 cm⁻¹) and SO₂ asymmetric/symmetric stretches (~1350 cm⁻¹, ~1150 cm⁻¹) .
Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
Mass accuracy :
- HRMS (ESI) : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
How can synthetic yield be optimized while minimizing side-product formation?
Advanced Research Focus
Optimization requires iterative adjustments:
- Reaction parameters :
- Temperature : Lower temperatures (e.g., 50°C) reduce decomposition but may slow reaction rates; microwave-assisted synthesis can enhance efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst screening : Triethylamine or DBU as bases improve sulfonylation efficiency .
- Real-time monitoring : Use inline FTIR or HPLC-MS to track reaction progression and terminate at optimal conversion (~80–90%) .
How should researchers resolve discrepancies in spectral data during structural elucidation?
Advanced Research Focus
Discrepancies (e.g., unexpected NMR shifts or MS fragments) demand systematic troubleshooting:
Impurity profiling :
- LC-MS/MS identifies co-eluting byproducts (e.g., de-cyanated analogs or sulfonate esters) .
Dynamic effects :
- Variable-temperature NMR (e.g., 25°C vs. 60°C) can reveal conformational flexibility in the tetrahydrothieno ring .
Computational validation :
- DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .
What methodologies are recommended for identifying biological targets of this compound?
Advanced Research Focus
Target identification involves:
In silico screening :
- Molecular docking (AutoDock Vina) against kinase or GPCR libraries, prioritizing conserved binding pockets (e.g., ATP-binding sites) .
In vitro validation :
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd) to purified proteins.
- Cellular assays : Phosphorylation profiling (e.g., Western blot) to detect pathway modulation .
Off-target profiling :
How can conflicting reports about this compound’s biological activity be reconciled?
Advanced Research Focus
Contradictions (e.g., variable IC₅₀ values) arise from methodological differences:
- Standardization :
- Meta-analysis :
- Mechanistic studies :
- SAR (Structure-Activity Relationship) : Synthesize analogs to isolate critical functional groups (e.g., pyrrolidinylsulfonyl vs. piperazinylsulfonyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
